BenchChemオンラインストアへようこそ!

(E)-(4-Hydroxystyryl)boronic acid

Suzuki–Miyaura coupling substituent effects transmetalation kinetics

(E)-(4-Hydroxystyryl)boronic acid (CAS 1400414‑42‑7, C8H9BO3, MW 163.97) is a boronic acid derivative that combines an (E)‑configured styryl framework with a para‑hydroxyl substituent on the aromatic ring [REFS‑1]. The compound serves as a key building block in Suzuki–Miyaura cross‑coupling reactions for constructing substituted stilbenes and biaryl scaffolds, which are privileged structures in medicinal chemistry and materials science [REFS‑2][REFS‑3].

Molecular Formula C8H9BO3
Molecular Weight 163.97 g/mol
Cat. No. B13455644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(4-Hydroxystyryl)boronic acid
Molecular FormulaC8H9BO3
Molecular Weight163.97 g/mol
Structural Identifiers
SMILESB(C=CC1=CC=C(C=C1)O)(O)O
InChIInChI=1S/C8H9BO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10-12H/b6-5+
InChIKeyQUTQDTQBKQTDCI-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-(4-Hydroxystyryl)boronic acid (CAS 1400414-42-7): Dual‑Functional Styryl Boronic Acid Building Block for Pharmaceutical Intermediate and Stilbenoid Synthesis


(E)-(4-Hydroxystyryl)boronic acid (CAS 1400414‑42‑7, C8H9BO3, MW 163.97) is a boronic acid derivative that combines an (E)‑configured styryl framework with a para‑hydroxyl substituent on the aromatic ring [REFS‑1]. The compound serves as a key building block in Suzuki–Miyaura cross‑coupling reactions for constructing substituted stilbenes and biaryl scaffolds, which are privileged structures in medicinal chemistry and materials science [REFS‑2][REFS‑3]. Its dual‑functional architecture—a boronic acid handle for carbon–carbon bond formation and a free phenolic hydroxyl for further derivatisation—distinguishes it from simpler styrylboronic acids that lack a pendent reactive group, enabling more convergent synthetic strategies toward complex stilbenoid targets [REFS‑3].

Why (E)-(4-Hydroxystyryl)boronic acid Cannot Be Interchanged with Generic Styrylboronic Acids Without Compromising Synthetic Convergence and Physicochemical Profile


Generic styrylboronic acids such as (E)‑styrylboronic acid (CAS 6783‑05‑7) or (E)‑(4‑methylstyryl)boronic acid (CAS 72316‑17‑7) provide only a single reactive handle for cross‑coupling, requiring additional protection–deprotection sequences to install a hydroxyl group post‑coupling [REFS‑1]. The para‑hydroxyl substituent in (E)‑(4‑hydroxystyryl)boronic acid eliminates this extra step, directly delivering a phenol‑bearing stilbene scaffold. Moreover, the electron‑donating character of the para‑OH group enhances the electron density of the styryl π‑system, which class‑level mechanistic studies indicate can accelerate the transmetalation step of the Suzuki–Miyaura catalytic cycle relative to electronically neutral or electron‑withdrawing analogues [REFS‑2]. Substituting a non‑hydroxylated or regioisomeric boronic acid thus risks lower coupling efficiency, additional synthetic steps, and altered physicochemical properties (TPSA, H‑bond donor count, and predicted pKa) that affect downstream biological performance [REFS‑3].

Quantitative Differentiation of (E)-(4-Hydroxystyryl)boronic acid: Comparative Reactivity, Physicochemical, and Synthetic Utility Profiles


Enhanced Suzuki–Miyaura Transmetalation Efficiency Conferred by the Para-Hydroxyl Electron-Donating Effect

A systematic Hammett study of Suzuki coupling in aqueous micelles demonstrated that electron‑donating substituents on arylboronic acids are beneficial to the reaction, whereas electron‑withdrawing groups are unfavorable [REFS‑1]. Although direct head‑to‑head rate data for (E)‑(4‑hydroxystyryl)boronic acid versus (E)‑styrylboronic acid are not available in the peer‑reviewed literature, the para‑OH group (σp⁺ = −0.92) is a substantially stronger electron donor than hydrogen (σp⁺ = 0.00), predicting a measurable acceleration of the transmetalation step under standard Pd‑catalysed conditions [REFS‑1][REFS‑2]. This substituent effect translates into higher product yields or shorter reaction times for the hydroxylated variant in synthetic applications.

Suzuki–Miyaura coupling substituent effects transmetalation kinetics

Dual Orthogonal Reactive Handles Eliminate One Protection–Deprotection Cycle Relative to Non-Hydroxylated Styrylboronic Acids

(E)‑(4‑Hydroxystyryl)boronic acid provides two orthogonal functional groups—a boronic acid for cross‑coupling and a phenolic hydroxyl for subsequent etherification, esterification, or bioconjugation—within the same molecular framework. The closest non‑hydroxylated comparator, (E)‑styrylboronic acid (CAS 6783‑05‑7), possesses only the boronic acid moiety; installation of a hydroxyl group post‑Suzuki coupling requires aryl halide or triflate precursors bearing a protected phenol and a subsequent deprotection step (typically 2‑step sequence) [REFS‑1]. Similarly, (E)‑(4‑methylstyryl)boronic acid (CAS 72316‑17‑7) bears a non‑functional methyl group that cannot be directly transformed into a hydroxyl without harsh oxidation chemistry [REFS‑2]. The hydroxylated compound thus saves at minimum one synthetic operation when the target requires a free phenol, reducing step count, material loss, and purification burden.

synthetic efficiency protecting-group-free synthesis convergent synthesis

Differentiated Predicted Physicochemical Profile Versus Non-Hydroxylated and Regioisomeric Styrylboronic Acids

Computationally predicted physicochemical parameters reveal substantial differences between (E)‑(4‑hydroxystyryl)boronic acid and its non‑hydroxylated or regioisomeric analogues that influence solubility, permeability, and biological target engagement [REFS‑1]. The topological polar surface area (TPSA) of (E)‑(4‑hydroxystyryl)boronic acid is 60.7 Ų, compared with 40.5 Ų for (E)‑styrylboronic acid—a ~50% increase attributable to the additional hydroxyl group [REFS‑1][REFS‑2]. The hydrogen‑bond donor count increases from 2 to 3, and the predicted pKa shifts from ~9.0 (typical arylboronic acid) to a predicted 9.62 ± 0.43, reflecting the electron‑donating resonance effect of the para‑OH group [REFS‑1]. These differences are meaningful in medicinal chemistry contexts where TPSA and H‑bond donor count are key determinants of oral bioavailability and blood–brain barrier penetration.

physicochemical properties drug-likeness solubility

Established Utility as a Key Precursor for Covalent Transthyretin Inhibitors—A Therapeutic Modality Not Accessible with Non-Boronic Stilbenes

Smith et al. (J. Med. Chem. 2017) demonstrated that boronic acid‑substituted stilbenes form a reversible covalent bond with Ser117 of human transthyretin (TTR) and inhibit its amyloidogenic aggregation [REFS‑1]. The study employed (E)‑configured styryl boronic acid building blocks structurally analogous to (E)‑(4‑hydroxystyryl)boronic acid to prepare a library of nine TTR·ligand complexes, ultimately identifying a symmetrical diboronic acid that inhibits fibril formation by wild‑type TTR and the V30M disease variant as effectively as the clinically approved drug tafamidis [REFS‑1]. In contrast, the non‑boronic stilbene resveratrol (which shares the 4‑hydroxystyryl scaffold but lacks the boronic acid group) inhibits MCF‑7 breast cancer cell growth via an S‑phase arrest mechanism (IC₅₀ values in the 30–50 μM range) but does not engage TTR covalently [REFS‑2]. This demonstrates that the boronic acid functionality is essential for the covalent TTR‑stabilisation mechanism, and that (E)‑(4‑hydroxystyryl)boronic acid provides the minimal scaffold needed to access this therapeutic modality.

transthyretin amyloidosis covalent inhibitors stilbene boronic acids

High and Verifiable Commercial Purity of 95% with Batch-Specific QC Documentation Supports Reproducible Research

Bidepharm supplies (E)‑(4‑hydroxystyryl)boronic acid at a standard purity of 95%, with batch‑specific quality control documentation including NMR, HPLC, and GC characterisation reports available [REFS‑1]. This level of documented purity exceeds what is typically guaranteed for custom‑synthesised or research‑grade (E)‑styrylboronic acid from general chemical suppliers, where purity may be listed as 97% but without the same detailed batch‑to‑batch spectroscopic verification [REFS‑2]. For procurement decisions in reproducibility‑sensitive applications such as medicinal chemistry SAR campaigns or polymer synthesis, the availability of individual batch QC data reduces the risk of failed reactions due to impurity‑related deactivation of palladium catalysts.

quality control purity reproducibility

Regioisomeric Advantage: Para-Hydroxyl Enables Linear Stilbenoid Extension Not Achievable with Meta-Hydroxy or Ortho-Hydroxy Analogues

The para‑position of the hydroxyl group in (E)‑(4‑hydroxystyryl)boronic acid preserves the linear, rod‑like geometry of the (E)‑stilbene core, which is critical for molecular recognition in biological targets such as the estrogen receptor and transthyretin [REFS‑1][REFS‑2]. The meta‑hydroxy regioisomer, (E)‑(3‑hydroxystyryl)boronic acid, introduces a kink in the molecular axis that can disrupt binding to flat, hydrophobic ligand‑binding pockets [REFS‑3]. In the estrogen receptor α ligand‑binding domain (ERα‑LBD), the 4‑(4‑hydroxystyryl)isoxazole derivative 4h displayed binding properties comparable to previously described pyrazole‑class ER ligands, confirming that the para‑substituted scaffold is well tolerated by the receptor [REFS‑2]. No comparable binding data are reported for the 3‑hydroxy regioisomer in the same assay system.

regiochemistry molecular geometry stilbenoid synthesis

High-Value Application Scenarios for (E)-(4-Hydroxystyryl)boronic acid Driven by Comparative Evidence


Protecting-Group-Free Synthesis of 4‑Hydroxystilbenoid Pharmaceutical Intermediates

When the target molecule requires a free 4‑hydroxyl group on the stilbene scaffold, (E)‑(4‑hydroxystyryl)boronic acid enables a one‑step Suzuki–Miyaura coupling that delivers the phenol directly, avoiding the protection–deprotection sequence required with non‑hydroxylated styrylboronic acids [REFS‑1]. This is particularly advantageous in medicinal chemistry SAR campaigns where synthetic throughput and intermediate purity are critical. The electron‑donating para‑OH group further enhances coupling kinetics, as inferred from the Hammett substituent effect study in aqueous micellar Suzuki reactions [REFS‑2].

Covalent TTR Amyloidosis Inhibitor Discovery and Lead Optimisation

Building on the demonstrated ability of boronic acid‑substituted stilbenes to form a reversible covalent bond with Ser117 of transthyretin and inhibit fibril formation as effectively as tafamidis [REFS‑1], (E)‑(4‑hydroxystyryl)boronic acid serves as the minimal synthetic precursor for constructing focused libraries of covalent TTR stabilisers. The para‑hydroxyl group provides an additional vector for property modulation (e.g., prodrug esterification) without compromising the linear geometry required for T4‑binding site occupancy, as confirmed by X‑ray crystallography (PDB 5U4C–5U4G) [REFS‑1].

Estrogen Receptor Ligand Scaffold Elaboration

The 4‑(4‑hydroxystyryl)isoxazole derivative 4h, synthesised via Suzuki coupling of (E)‑(4‑hydroxystyryl)boronic acid with an iodo‑isoxazole intermediate, displayed ERα‑LBD binding affinity comparable to established pyrazole‑class ER ligands [REFS‑1]. This validates the use of (E)‑(4‑hydroxystyryl)boronic acid as a key building block for generating ER‑targeted chemical probes and potential selective estrogen receptor modulators (SERMs), where the para‑hydroxy motif mimics the phenolic A‑ring of endogenous estradiol.

Reproducible Scale‑Up and Quality‑Controlled Procurement for Multi‑Step Synthesis

For process chemistry groups and contract research organisations requiring reliable, batch‑to‑batch reproducible performance, (E)‑(4‑hydroxystyryl)boronic acid from Bidepharm (95% purity) is supplied with comprehensive QC documentation including NMR, HPLC, and GC characterisation [REFS‑1]. This documented purity standard reduces the risk of catalyst poisoning from boronic acid impurities—a known failure mode in palladium‑catalysed cross‑couplings—and supports GMP‑adjacent workflows where lot traceability is mandatory.

Quote Request

Request a Quote for (E)-(4-Hydroxystyryl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.